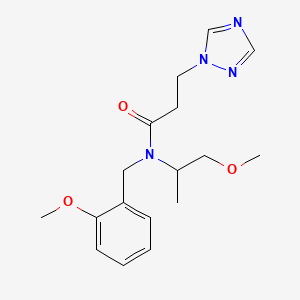![molecular formula C18H22N2O3 B5903192 N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide](/img/structure/B5903192.png)
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide, also known as BM212, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BM212 is a nicotinamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide is believed to act by inhibiting the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide has been shown to inhibit the phosphorylation and degradation of inhibitor of kappaB (IκB), which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and subsequent downregulation of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In vitro studies have shown that N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In vivo studies have shown that N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide can reduce inflammation and tumor growth in mouse models of inflammation and cancer.
実験室実験の利点と制限
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and specificity for NF-κB inhibition. However, N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide has limitations, including its poor solubility in water and its instability in acidic or basic conditions.
将来の方向性
Future research on N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide could focus on its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, research could focus on the optimization of N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide synthesis and the development of N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide analogs with improved solubility and stability. Furthermore, studies could investigate the potential synergistic effects of N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide with other anti-inflammatory and anti-cancer agents.
合成法
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide can be synthesized using various methods, including the reaction of 6-methyl-2-chloronicotinic acid with N-ethyl-N-(2-hydroxyethyl)amine and 4-methoxyphenol. Another method involves the reaction of 6-methyl-2-chloronicotinic acid with N-ethyl-N-(2-hydroxyethyl)amine, followed by the reaction with 4-methoxyphenol in the presence of a base. Both methods have been reported to yield N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide in good yields.
科学的研究の応用
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide has been studied for its potential therapeutic applications, including its use as an anti-inflammatory and anti-cancer agent. Studies have shown that N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide can inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-20(18(21)15-6-5-14(2)19-13-15)11-12-23-17-9-7-16(22-3)8-10-17/h5-10,13H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIKLIATDTWLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC1=CC=C(C=C1)OC)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]butan-1-amine](/img/structure/B5903122.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N-methylurea](/img/structure/B5903137.png)
![3-(5-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]methyl}-3-thienyl)prop-2-yn-1-ol](/img/structure/B5903144.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-2-carboxamide](/img/structure/B5903149.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5903157.png)
![2-(2-aminopyrimidin-5-yl)-N-ethyl-8-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B5903158.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5903165.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}methanamine](/img/structure/B5903175.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B5903176.png)

![2-[(2-chlorobenzyl)thio]-N-(3-ethoxy-2-hydroxypropyl)acetamide](/img/structure/B5903211.png)
![3-{[allyl(2-methylbenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903214.png)
![4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}benzonitrile](/img/structure/B5903218.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine](/img/structure/B5903226.png)